Mu-Opioid Receptor Binding Affinity: Subnanomolar IC50 vs. Morphine
14-Methoxy-5-methylmorphinone binds to opioid receptors in rat brain membranes with an IC50 of 0.64 nM using [³H]dihydromorphine as the radioligand, placing its affinity approximately 2- to 5-fold higher than morphine (Ki ≈ 1.2–3.4 nM) reported across multiple independent studies [1][2]. The BindingDB entry confirms this IC50 was obtained in a direct radioligand competition assay against rat brain opioid receptors [1]. All 14-alkoxymetopon derivatives, including this compound, exhibit a substantial decrease in binding affinity in the presence of 100 mM NaCl (sodium shift), a hallmark of high-efficacy μ-agonists, whereas morphine shows a markedly different sodium sensitivity profile [3].
| Evidence Dimension | μ-Opioid receptor binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 0.64 nM (rat brain membranes, [³H]dihydromorphine radioligand) [1] |
| Comparator Or Baseline | Morphine: Ki = 1.2 nM (rat brain, [³H]DAMGO) [4]; Ki = 3.4 nmol/L (rat brain, [³H]DAMGO) [2] |
| Quantified Difference | Approximately 2- to 5-fold higher affinity for the target compound vs. morphine (0.64 nM vs. 1.2–3.4 nM) |
| Conditions | Radioligand competition binding: rat brain membrane homogenates; [³H]dihydromorphine (target compound) or [³H]DAMGO (morphine); 25°C |
Why This Matters
The subnanomolar binding affinity enables lower dosing requirements to achieve equivalent receptor occupancy, reducing the molar quantity of compound needed for in vivo experiments and potentially lowering per-experiment procurement costs.
- [1] BindingDB Entry BDBM50225849 (CHEMBL301654). Affinity Data: IC50 0.64 nM for opioid receptor in rat brain membranes using [³H]dihydromorphine. Accessed via BindingDB.org. View Source
- [2] Zernig G, Saria A, Krassnig R, Schmidhammer H. Signal transduction efficacy of the highly potent mu opioid agonist 14-methoxymetopon. Life Sci. 2000;66(19):1871-7. (Reports morphine Ki = 3.4 nmol/L for [³H]DAMGO binding). View Source
- [3] Fürst Z, Búzás B, Friedmann T, Schmidhammer H, Borsodi A. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series. Eur J Pharmacol. 1993 May 19;236(2):209-15. (Describes NaCl-induced affinity decrease indicating agonist character). View Source
- [4] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Life Sci. 1991;48(22):2165-71. (Reports morphine Ki = 1.2 nM in rat brain homogenates with [³H]DAMGO). View Source
